REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH2:10])([CH3:4])([CH3:3])[CH3:2].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C(N(CC)CC)C.S([O-])([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>CO>[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH:10][CH2:17][C:16]1[CH:19]=[CH:20][C:13]([F:12])=[CH:14][CH:15]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4,5.6|
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Name
|
|
Quantity
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5.95 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(NCCN)=O
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Name
|
|
Quantity
|
4.4 mL
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
2.1 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 2 h the reaction was quenched with water
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Duration
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2 h
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Type
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EXTRACTION
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Details
|
extracted three times with ethyl acetate
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Type
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WASH
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Details
|
The combined organic layers were washed three times with water
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Type
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EXTRACTION
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Details
|
the desired product extracted into the aqueous layer with 0.5 M hydrochloric acid (4×50 mL)
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Type
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WASH
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Details
|
The combined acid wash
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Type
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TEMPERATURE
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Details
|
was cooled to 0° C.
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted three times with chloroform
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Type
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WASH
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Details
|
the combined chloroform layer washed three times with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNCC1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |